Cas no 773867-57-5 (3-{(benzyloxy)carbonylamino}-3-(2-fluorophenyl)propanoic acid)

3-{(benzyloxy)carbonylamino}-3-(2-fluorophenyl)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-{(benzyloxy)carbonylamino}-3-(2-fluorophenyl)propanoic acid
- EN300-1285664
- 3-{[(benzyloxy)carbonyl]amino}-3-(2-fluorophenyl)propanoic acid
- 773867-57-5
-
- Inchi: 1S/C17H16FNO4/c18-14-9-5-4-8-13(14)15(10-16(20)21)19-17(22)23-11-12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H,19,22)(H,20,21)
- InChI Key: JXLVFSVXIZGSCT-UHFFFAOYSA-N
- SMILES: FC1C=CC=CC=1C(CC(=O)O)NC(=O)OCC1C=CC=CC=1
Computed Properties
- Exact Mass: 317.10633615g/mol
- Monoisotopic Mass: 317.10633615g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 7
- Complexity: 398
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 75.6Ų
3-{(benzyloxy)carbonylamino}-3-(2-fluorophenyl)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1285664-50mg |
3-{[(benzyloxy)carbonyl]amino}-3-(2-fluorophenyl)propanoic acid |
773867-57-5 | 50mg |
$455.0 | 2023-10-01 | ||
Enamine | EN300-1285664-250mg |
3-{[(benzyloxy)carbonyl]amino}-3-(2-fluorophenyl)propanoic acid |
773867-57-5 | 250mg |
$498.0 | 2023-10-01 | ||
Enamine | EN300-1285664-10000mg |
3-{[(benzyloxy)carbonyl]amino}-3-(2-fluorophenyl)propanoic acid |
773867-57-5 | 10000mg |
$2331.0 | 2023-10-01 | ||
Enamine | EN300-1285664-2500mg |
3-{[(benzyloxy)carbonyl]amino}-3-(2-fluorophenyl)propanoic acid |
773867-57-5 | 2500mg |
$1063.0 | 2023-10-01 | ||
Enamine | EN300-1285664-100mg |
3-{[(benzyloxy)carbonyl]amino}-3-(2-fluorophenyl)propanoic acid |
773867-57-5 | 100mg |
$476.0 | 2023-10-01 | ||
Enamine | EN300-1285664-1000mg |
3-{[(benzyloxy)carbonyl]amino}-3-(2-fluorophenyl)propanoic acid |
773867-57-5 | 1000mg |
$541.0 | 2023-10-01 | ||
Enamine | EN300-1285664-1.0g |
3-{[(benzyloxy)carbonyl]amino}-3-(2-fluorophenyl)propanoic acid |
773867-57-5 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1285664-500mg |
3-{[(benzyloxy)carbonyl]amino}-3-(2-fluorophenyl)propanoic acid |
773867-57-5 | 500mg |
$520.0 | 2023-10-01 | ||
Enamine | EN300-1285664-5000mg |
3-{[(benzyloxy)carbonyl]amino}-3-(2-fluorophenyl)propanoic acid |
773867-57-5 | 5000mg |
$1572.0 | 2023-10-01 |
3-{(benzyloxy)carbonylamino}-3-(2-fluorophenyl)propanoic acid Related Literature
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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2. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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3. Book reviews
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Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
Additional information on 3-{(benzyloxy)carbonylamino}-3-(2-fluorophenyl)propanoic acid
Recent Advances in the Study of 3-{(benzyloxy)carbonylamino}-3-(2-fluorophenyl)propanoic acid (CAS: 773867-57-5)
The compound 3-{(benzyloxy)carbonylamino}-3-(2-fluorophenyl)propanoic acid (CAS: 773867-57-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research briefing aims to provide an updated overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential.
Recent studies have highlighted the role of 3-{(benzyloxy)carbonylamino}-3-(2-fluorophenyl)propanoic acid as a key intermediate in the synthesis of novel bioactive molecules. Its unique structural features, including the benzyloxycarbonyl (Cbz) protecting group and the 2-fluorophenyl moiety, make it a versatile building block for the development of protease inhibitors and other enzyme-targeting therapeutics. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in the synthesis of selective cathepsin inhibitors, showcasing its potential in treating inflammatory diseases.
In addition to its synthetic utility, the compound has been investigated for its direct biological effects. Preliminary in vitro studies have shown that 3-{(benzyloxy)carbonylamino}-3-(2-fluorophenyl)propanoic acid exhibits moderate inhibitory activity against certain cancer cell lines, particularly those associated with breast and lung cancers. Researchers attribute this activity to its ability to interfere with cellular signaling pathways involved in proliferation and apoptosis. However, further in vivo studies are required to validate these findings and explore its therapeutic window.
The pharmacokinetic properties of 3-{(benzyloxy)carbonylamino}-3-(2-fluorophenyl)propanoic acid have also been a subject of recent investigation. A 2024 study in Drug Metabolism and Disposition reported that the compound demonstrates favorable metabolic stability in human liver microsomes, with a half-life exceeding 120 minutes. This suggests potential for oral bioavailability, though formulation optimization may be necessary to enhance its absorption characteristics.
Looking ahead, researchers are exploring the potential of 3-{(benzyloxy)carbonylamino}-3-(2-fluorophenyl)propanoic acid as a scaffold for the development of targeted drug delivery systems. Its chemical structure allows for facile modification, enabling the attachment of various targeting moieties. This approach could potentially address current challenges in drug specificity and reduce off-target effects in therapeutic applications.
In conclusion, 3-{(benzyloxy)carbonylamino}-3-(2-fluorophenyl)propanoic acid (CAS: 773867-57-5) represents a promising compound with multiple applications in medicinal chemistry. Its dual role as both a synthetic intermediate and a potential bioactive molecule makes it particularly valuable for drug discovery efforts. Future research should focus on optimizing its biological activity and exploring its mechanism of action in greater detail to fully realize its therapeutic potential.
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